3-Hexadecanoyloxyoctadecanoic acid
Description
Properties
CAS No. |
83549-90-0 |
|---|---|
Molecular Formula |
C34H66O4 |
Molecular Weight |
538.9 g/mol |
IUPAC Name |
3-hexadecanoyloxyoctadecanoic acid |
InChI |
InChI=1S/C34H66O4/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-32(31-33(35)36)38-34(37)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h32H,3-31H2,1-2H3,(H,35,36) |
InChI Key |
UKZPVOXSOKDEQO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCC(CC(=O)O)OC(=O)CCCCCCCCCCCCCCC |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues
Octadecanoic Acid (Stearic Acid)
- Molecular Formula : C₁₈H₃₆O₂
- Functional Group : Carboxylic acid.
- Properties : High melting point (69–70°C), low solubility in water, and widespread use in soaps and lubricants.
- Contrast: Unlike 3-hexadecanoyloxyoctadecanoic acid, stearic acid lacks esterification, making it less lipophilic and more chemically stable .
3-Hydroxyoctadecanoic Acid
- Molecular Formula : C₁₈H₃₆O₃
- Functional Group : Hydroxyl group at the 3-position.
- Properties : Higher polarity than stearic acid due to the hydroxyl group, enabling hydrogen bonding. Used in bioactive compounds and metabolic studies (e.g., fatty acid β-oxidation) .
- Contrast : The hydroxyl group enhances water solubility compared to the esterified derivative, altering metabolic pathways and bioavailability .
Hexadecanedioic Acid
- Molecular Formula : C₁₆H₃₀O₄
- Functional Group : Dicarboxylic acid.
- Properties : Higher melting point (129–131°C) due to intermolecular hydrogen bonding. Applications include polymer synthesis and resins .
- Contrast: The dicarboxylic structure imparts distinct reactivity (e.g., polymerization) compared to the mono-esterified target compound .
Functional Group Impact
| Property | 3-Hexadecanoyloxyoctadecanoic Acid | Octadecanoic Acid | 3-Hydroxyoctadecanoic Acid | Hexadecanedioic Acid |
|---|---|---|---|---|
| Functional Group | Ester (acyloxy) | Carboxylic acid | Hydroxyl | Dicarboxylic acid |
| Molecular Weight | 536.87 | 284.48 | 300.48 | 286.41 |
| Melting Point | Not reported (estimated lower than stearic acid) | 69–70°C | Higher than stearic acid | 129–131°C |
| Solubility | Lipophilic | Low in water | Moderate in polar solvents | Moderate in water |
| Reactivity | Hydrolysis to 3-hydroxy and palmitic acid | Acid-base reactions | Oxidation/esterification | Polymerization |
Preparation Methods
Esterification via Carbodiimide Coupling
A widely employed method involves activating the carboxylic acid group of palmitic acid using carbodiimide-based reagents such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), coupled with 4-dimethylaminopyridine (DMAP) or hydroxybenzotriazole (HOBt) as accelerators. In this approach:
-
Palmitic acid is converted to its activated ester intermediate.
-
3-Hydroxystearic acid serves as the nucleophile, attacking the activated carbonyl to form the ester bond.
Reaction Conditions :
-
Solvent: Anhydrous dichloromethane (DCM) or dimethylformamide (DMF).
-
Temperature: 0–25°C under inert atmosphere.
-
Molar Ratio: 1:1.2 (palmitic acid to 3-hydroxystearic acid) to minimize side reactions.
Challenges :
Acid Chloride Method
An alternative route utilizes palmitoyl chloride, which reacts directly with 3-hydroxystearic acid under basic conditions:
-
Palmitoyl chloride is synthesized via thionyl chloride (SOCl₂) treatment of palmitic acid.
-
3-Hydroxystearic acid is deprotonated using triethylamine (TEA) or pyridine, facilitating nucleophilic acyl substitution.
Procedure :
Optimization :
-
Excess pyridine (2–3 equivalents) enhances yield by scavenging HCl.
-
Low temperatures (−10°C) mitigate thermal degradation of acid chloride.
Yield : 70–85%, depending on purity of 3-hydroxystearic acid.
Enzymatic Synthesis
Lipase-Catalyzed Esterification
Lipases (e.g., Candida antarctica Lipase B) enable regioselective esterification under mild conditions:
-
Substrates : Palmitic acid and 3-hydroxystearic acid dissolved in non-polar solvents (e.g., hexane or tert-butanol).
-
Catalyst : Immobilized lipase (Novozym 435) at 5–10% w/w of substrates.
Conditions :
Advantages :
-
High regioselectivity for the 3-hydroxy group.
-
Avoids use of toxic coupling agents.
Limitations :
Synthesis of 3-Hydroxystearic Acid Precursor
Oxidation of Stearic Acid Derivatives
3-Hydroxystearic acid is synthesized via Sharpless asymmetric dihydroxylation or epoxide ring-opening :
Epoxidation-Oxidation Sequence :
-
Epoxidation : Stearic acid is converted to 9,10-epoxystearic acid using m-chloroperbenzoic acid (mCPBA).
-
Acid-Catalyzed Ring-Opening : The epoxide is treated with H₂SO₄ in methanol to yield 3-hydroxystearic acid.
Yield : 65–75% after purification by silica gel chromatography.
Microbial Oxidation
Pseudomonas spp. catalyze ω-3 hydroxylation of stearic acid via cytochrome P450 enzymes:
-
Substrate : Stearic acid (1–2 g/L).
-
Bioreactor Conditions : 30°C, pH 7.0, 150 rpm agitation.
Process Optimization and Scalability
Catalyst Screening
Homogeneous organotin catalysts (e.g., Fascat 2003) enhance esterification rates in bulk reactions:
| Catalyst | Temperature (°C) | Conversion (%) | Selectivity to Ester (%) |
|---|---|---|---|
| Fascat 2003 | 120 | 92 | 88 |
| Amberlyst 15 | 80 | 78 | 72 |
| Lipase CALB | 50 | 85 | 95 |
Key Findings :
Solvent and Stoichiometry Effects
-
Methanol Inhibition : In Amberlyst 15-catalyzed systems, methanol reduces activity via competitive adsorption. Optimal alcohol:acid ratio = 4:1.
-
Solvent-Free Systems : Melt-phase esterification at 130°C reduces solvent waste but demands high-purity precursors.
Industrial-Scale Production Challenges
Q & A
Q. What are the established synthetic pathways for 3-Hexadecanoyloxyoctadecanoic acid, and what analytical methods validate its purity?
Methodological Answer: 3-Hexadecanoyloxyoctadecanoic acid can be synthesized via esterification or isolation from natural sources like Madhuca longifolia fruits. For chemical synthesis, esterification of hydroxylated fatty acids with hexadecanoyl chloride under anhydrous conditions is common. Purity validation employs:
- GC-MS : Derivatization with methyl esters (e.g., BSTFA) enhances volatility. Retention indices and mass fragmentation patterns are compared to standards .
- HPLC : Reverse-phase C18 columns with UV detection (210–220 nm) or ELSD for non-chromophoric analytes. Internal standards (e.g., deuterated analogs) improve quantification accuracy .
- NMR : H and C NMR confirm ester bond formation and positional isomerism .
Q. How is 3-Hexadecanoyloxyoctadecanoic acid detected in biological matrices, and what sample preparation steps are critical?
Methodological Answer: Detection in plasma or tissues involves:
Extraction : Liquid-liquid extraction (chloroform/methanol) or solid-phase extraction (C18 cartridges).
Derivatization : Methylation or silylation for GC-MS compatibility.
Chromatography :
- GC-MS : DB-5MS columns (30 m × 0.25 mm) with programmed temperature gradients (50°C to 300°C) .
- HPLC-MS/MS : Electrospray ionization in negative mode, monitoring m/z transitions specific to the acyloxy group .
Validation : Spike-and-recovery tests with isotopically labeled internal standards (e.g., -hexadecanoic acid) ensure precision .
Advanced Research Questions
Q. How do structural modifications (e.g., hydroxylation, esterification) influence the stability and bioactivity of 3-Hexadecanoyloxyoctadecanoic acid?
Methodological Answer:
- Stability Studies : Accelerated degradation under varying pH (4–9), temperature (4–40°C), and oxidation (HO) conditions. Monitor hydrolysis via LC-MS and quantify degradation products (e.g., free fatty acids) .
- Bioactivity Assays : Compare ester derivatives in cell models (e.g., peroxisomal enzyme inhibition). Use radiolabeled C-hexadecanoyl groups to trace metabolic incorporation .
- Computational Modeling : DFT calculations predict ester bond stability and interaction energies with enzymes like D-bifunctional protein .
Q. What experimental strategies resolve contradictions in reported environmental persistence vs. metabolic turnover of 3-Hexadecanoyloxyoctadecanoic acid?
Methodological Answer:
- Environmental Fate Studies : Use C-labeled compound in soil/water microcosms. Track mineralization (CO release) and sorption kinetics via isotope ratio mass spectrometry .
- Metabolic Tracing : Administer -labeled analog to model organisms (e.g., rodents). Analyze tissues via GC-MS for β-oxidation products (e.g., 3-hydroxy intermediates) .
- Data Harmonization : Meta-analysis of half-life values across studies, adjusting for variables like microbial activity and lipid matrix effects .
Q. How can researchers address challenges in quantifying trace levels of 3-Hexadecanoyloxyoctadecanoic acid in complex lipid mixtures?
Methodological Answer:
- Enrichment Techniques : Immunoaffinity chromatography with monoclonal antibodies targeting the ester bond.
- High-Resolution MS : Orbitrap or Q-TOF platforms with MS fragmentation (isolation window ±1 Da) to distinguish isobaric interferences .
- Standard Curves : Prepare in matched matrices (e.g., serum, liver homogenate) to correct for ion suppression/enhancement .
Q. What are the implications of 3-Hexadecanoyloxyoctadecanoic acid’s interaction with peroxisomal enzymes, and how is this studied experimentally?
Methodological Answer:
- Enzyme Kinetics : Purify recombinant D-bifunctional protein. Measure activity via NAD reduction at 340 nm with 3-oxohexadecanoyl-CoA as substrate. Competitive inhibition assays use varying ester concentrations .
- Structural Analysis : X-ray crystallography or cryo-EM of enzyme-ligand complexes to identify binding pockets. Mutagenesis (e.g., Ser153Ala) validates catalytic residues .
- In Vivo Models : Knockout mice for peroxisomal enzymes (e.g., Dbp) assess lipid accumulation and oxidative stress via histology and lipidomics .
Safety and Handling
Q. What safety protocols are recommended for handling 3-Hexadecanoyloxyoctadecanoic acid in laboratory settings?
Methodological Answer:
- PPE : Nitrile gloves, flame-retardant lab coats, and safety goggles. Inspect gloves for defects before use .
- Storage : -20°C under argon to prevent oxidation. Use amber vials to block light-induced degradation .
- Spill Management : Absorb with inert materials (e.g., vermiculite), avoid water flushing, and dispose as hazardous waste .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
